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Compound of Interest

Compound Name: Cholesteryl oleyl carbonate

Cat. No.: B092303

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cholesteryl
oleyl carbonate, a key liquid crystal material with applications in various scientific and
technological fields, including drug delivery systems. The following sections detail its Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, the experimental
protocols for data acquisition, and a visualization of its synthesis pathway.

Spectroscopic Data

The structural complexity of cholesteryl oleyl carbonate, comprising a rigid sterol backbone
and a long, flexible oleyl chain linked by a carbonate group, gives rise to characteristic
spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified peak lists for cholesteryl oleyl carbonate are not readily
available in public literature. However, based on the known chemical shifts of the cholesterol
and oleate moieties, a representative dataset has been compiled.

1H-NMR (Proton NMR) Data (Estimated)

The proton NMR spectrum is characterized by distinct signals from the olefinic protons, the
methine proton at the C3 position of the cholesterol ring, and a dense region of overlapping
signals from the numerous methylene and methyl groups.
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13C-NMR (Carbon-13 NMR) Data (Estimated)

The BC-NMR spectrum provides detailed information on the carbon framework of the molecule.
Key signals include those from the carbonate carbon, the olefinic carbons, and the carbon
atom at the C3 position of the cholesterol moiety.
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Infrared (IR) Spectroscopy

The IR spectrum of cholesteryl oleyl carbonate is dominated by absorptions corresponding to
the stretching and bending vibrations of its functional groups.
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Experimental Protocols

The following protocols are representative methodologies for obtaining the NMR and IR spectra
of cholesteryl oleyl carbonate.

NMR Spectroscopy

Sample Preparation:

e Weighing: Accurately weigh 10-20 mg of cholesteryl oleyl carbonate for *H NMR (or 50-
100 mg for 13C NMR) into a clean, dry vial.

¢ Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCIs) to the vial.

e Mixing: Gently vortex the vial to ensure complete dissolution of the sample.
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o Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a 5 mm NMR tube.

o Capping: Securely cap the NMR tube.
Data Acquisition:
 Instrument: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
e 'HNMR:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30").
o Number of Scans: 16 to 64 scans.
o Relaxation Delay: 1.0 seconds.
o Acquisition Time: ~2-4 seconds.
e 13C NMR:
o Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30).
o Number of Scans: 1024 or more, depending on the sample concentration.
o Relaxation Delay: 2.0 seconds.

o Referencing: Chemical shifts are referenced to the residual solvent peak of CDCls (0 = 7.26
ppm for *H and & = 77.16 ppm for 13C).

IR Spectroscopy

Sample Preparation (Melt Method):

e Place a small amount of solid cholesteryl oleyl carbonate onto a potassium bromide (KBr)
or sodium chloride (NaCl) salt plate.

o Gently heat the plate on a hot plate until the sample melts, forming a thin, uniform film.
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e Place a second salt plate on top of the molten sample and allow it to cool to room
temperature.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
e Mode: Transmittance.

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~2.

e Number of Scans: 16 to 32 scans.

e Background: A background spectrum of the empty salt plates should be collected prior to

sample analysis.

Synthesis Workflow

Cholesteryl oleyl carbonate can be synthesized via a nucleophilic acyl substitution reaction.
The workflow for this synthesis is depicted below.[2]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b092303?utm_src=pdf-body
https://www.benchchem.com/product/b092303
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cholesteryl
Chloroformate

Reaction
Vessel (0°C)

Nucleophilic Acyl
Substitution (24h)

Cholesteryl Oleyl
Carbonate

Click to download full resolution via product page

Caption: Synthesis of Cholesteryl Oleyl Carbonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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